molecular formula C10H8Br2S B13541324 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene

5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene

Cat. No.: B13541324
M. Wt: 320.05 g/mol
InChI Key: RZSBSLKYAAJIRS-UHFFFAOYSA-N
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Description

5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of two bromine atoms, one on the benzene ring and the other on the methyl group attached to the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene typically involves the bromination of 2-methyl-1-benzothiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include 5-amino-3-(bromomethyl)-2-methyl-1-benzothiophene, 5-thio-3-(bromomethyl)-2-methyl-1-benzothiophene, and 5-alkoxy-3-(bromomethyl)-2-methyl-1-benzothiophene.

    Oxidation Reactions: Products include this compound sulfoxide and sulfone.

    Reduction Reactions: Products include 5-bromo-3-(methyl)-2-methyl-1-benzothiophene.

Scientific Research Applications

5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene involves its interaction with specific molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-(bromomethyl)benzofuran
  • 5-Bromo-3-(bromomethyl)benzo[b]thiophene
  • 3-(Bromomethyl)thiophene
  • **2-Bromo-3-(bromomethyl)

Biological Activity

5-Bromo-3-(bromomethyl)-2-methyl-1-benzothiophene is a heterocyclic compound belonging to the benzothiophene family, characterized by its unique brominated structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings and data.

Chemical Structure and Properties

The chemical formula of this compound is C9H6Br2SC_9H_6Br_2S. Its structure features a benzothiophene core with bromine substituents that influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study performed using broth microdilution assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency compared to standard antibiotics like gentamicin and oxacillin .

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus32
GentamicinS. aureus8
OxacillinS. aureus16

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies on human cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer), revealed that the compound induces cytotoxic effects, with IC50 values indicating its efficacy in inhibiting cell proliferation. The compound's mechanism appears to involve the modulation of specific signaling pathways related to cell survival and apoptosis .

Cell LineIC50 (µM)
HeLa15
A54920

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The bromomethyl group serves as an electrophile, allowing for covalent bonding with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzymes or receptors involved in critical cellular processes, thereby exerting antimicrobial or anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of derivatives based on the benzothiophene structure, including this compound. These derivatives were assessed for their biological activities, revealing that modifications to the bromine substituents significantly impacted their potency against cancer cells and bacteria .

Properties

Molecular Formula

C10H8Br2S

Molecular Weight

320.05 g/mol

IUPAC Name

5-bromo-3-(bromomethyl)-2-methyl-1-benzothiophene

InChI

InChI=1S/C10H8Br2S/c1-6-9(5-11)8-4-7(12)2-3-10(8)13-6/h2-4H,5H2,1H3

InChI Key

RZSBSLKYAAJIRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Br)CBr

Origin of Product

United States

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